molecular formula C15H12N2OS2 B5628122 N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5628122
M. Wt: 300.4 g/mol
InChI Key: NBDATEZMYOAXBO-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of thiophene-2-carboxamide with 4-(4-methylphenyl)-1,3-thiazole-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development and biochemical studies.

    Medicine: Due to its antibacterial, antifungal, and anticancer properties, it is studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
  • N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PYRIDINE-2-CARBOXAMIDE
  • N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE

Uniqueness

N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of the thiazole and thiophene rings, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-4-6-11(7-5-10)12-9-20-15(16-12)17-14(18)13-3-2-8-19-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDATEZMYOAXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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